![molecular formula C16H14N6O2 B3733823 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3733823.png)
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Descripción general
Descripción
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth and proliferation, and aberrant activation of the MAPK pathway has been implicated in various diseases, including cancer. PD0325901 has been extensively studied for its potential as an anticancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.
Mecanismo De Acción
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide inhibits the activity of MEK1/2, which are downstream effectors of the MAPK pathway. MEK1/2 phosphorylate and activate extracellular signal-regulated kinases (ERKs), which are involved in cell growth and proliferation. By inhibiting MEK1/2, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide blocks the activation of ERKs and downstream signaling pathways, leading to inhibition of cell growth and proliferation.
Biochemical and physiological effects:
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including melanoma, breast cancer, lung cancer, and pancreatic cancer. In addition to its anticancer effects, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have off-target effects on other signaling pathways, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide is a well-characterized and commercially available compound that can be easily obtained for research purposes. Its mechanism of action has been well characterized, and it has been extensively studied for its potential as an anticancer therapy. However, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
1. Combination therapy: 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have synergistic effects with other anticancer agents, such as BRAF inhibitors and immune checkpoint inhibitors. Further studies are needed to determine the optimal combination therapy regimens for different types of cancer.
2. Resistance mechanisms: Resistance to 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been observed in some patients, and further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
3. Biomarker development: Biomarkers that predict response to 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide are needed to identify patients who are most likely to benefit from treatment.
4. Alternative targets: Other targets in the MAPK pathway, such as ERKs and RAF, may also be viable targets for anticancer therapy, and further studies are needed to determine their potential as drug targets.
5. Non-cancer applications: 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and further studies are needed to determine its potential as a therapy for these and other neurological disorders.
Aplicaciones Científicas De Investigación
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been extensively studied for its potential as an anticancer therapy, particularly in the treatment of melanoma and other solid tumors. Preclinical studies have shown that 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide inhibits the growth of cancer cells by blocking the MAPK pathway, which is frequently dysregulated in cancer. Clinical trials of 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide in patients with advanced melanoma have shown promising results, with some patients experiencing partial or complete responses to treatment.
Propiedades
IUPAC Name |
2-anilino-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-14-6-13(20-10-21-14)9-17-15(24)11-7-18-16(19-8-11)22-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,17,24)(H,18,19,22)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYYPIQRDUNLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)NCC3=CC(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]pyrimidine-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.